BMS-911172 is a small molecule compound developed by Bristol Myers Squibb, primarily recognized for its role as an inhibitor of the enzyme AAK1 (AP2-associated protein kinase 1). This compound was designed to explore the therapeutic potential of AAK1 in treating neuropathic pain and other related conditions. The development of BMS-911172 highlights the ongoing research into the modulation of protein kinases as a strategy for drug discovery.
BMS-911172 was synthesized as part of a broader initiative to identify effective inhibitors targeting AAK1, which plays a critical role in cellular processes such as endocytosis and signal transduction. The compound is derived from a series of structural modifications aimed at enhancing potency and selectivity against AAK1.
BMS-911172 is classified as a small molecule inhibitor. It belongs to the category of kinase inhibitors, specifically targeting AAK1, which is implicated in various physiological and pathological processes, including pain signaling pathways.
The synthesis of BMS-911172 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The exact synthetic route may involve multiple reaction steps that include:
BMS-911172 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented in chemical notation, highlighting key functional groups that interact with the AAK1 enzyme.
The molecular formula for BMS-911172 is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure features multiple aromatic rings and heteroatoms that contribute to its binding affinity and specificity.
BMS-911172 primarily acts through competitive inhibition of AAK1. This involves binding to the active site of the kinase, thereby preventing substrate phosphorylation.
The mechanism of inhibition can be studied using various biochemical assays:
BMS-911172 inhibits AAK1 by binding to its active site, which leads to a conformational change in the enzyme that reduces its catalytic activity. This inhibition disrupts downstream signaling pathways involved in pain perception and other cellular responses.
Experimental studies indicate that BMS-911172 effectively reduces pain-related behaviors in animal models, suggesting its potential utility in managing neuropathic pain conditions.
BMS-911172 is typically characterized by its:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile is consistent with other small molecule inhibitors, allowing it to participate in various chemical interactions relevant to drug development.
BMS-911172 has significant implications in scientific research, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: